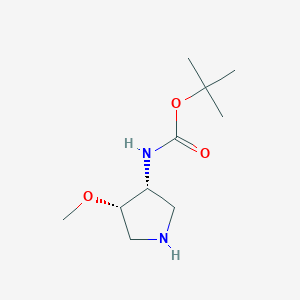

cis-3-(Boc-amino)-4-methoxypyrrolidine

Description

Chemical Identity and Nomenclature

IUPAC Name : tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate

CAS Registry Number : 128739-89-9

Molecular Formula : C10H20N2O3

Molecular Weight : 216.28 g/mol

Synonym : rel-3-[(tert-Butoxycarbonyl)amino]-4-methoxypyrrolidine

This compound belongs to the class of Boc-protected pyrrolidine derivatives, characterized by a tert-butoxycarbonyl (Boc) group and a methoxy substituent on a pyrrolidine ring. The cis stereochemistry at positions 3 and 4 is critical for its biological and synthetic applications.

Molecular Structure and Stereochemistry

The molecule features:

- A pyrrolidine ring with substituents at positions 3 (Boc-protected amine) and 4 (methoxy group).

- Cis configuration : The (3R,4S) stereochemistry is confirmed by X-ray crystallography and synthetic routes.

- Chiral centers : C3 and C4, with absolute configurations critical for interactions in asymmetric synthesis.

Physical Properties and Stability Profile

Spectroscopic Characterization

NMR Spectroscopic Analysis

1H NMR (CDCl3, 400 MHz) :

- δ 3.35–3.45 (m, 1H) : Methine proton adjacent to the Boc-protected amine.

- δ 3.30 (s, 3H) : Methoxy group protons.

- δ 1.45 (s, 9H) : tert-Butyl group protons.

13C NMR (CDCl3, 100 MHz) :

Mass Spectrometric Properties

IR Spectroscopic Features

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDOXPNNMFBNA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128739-89-9 | |

| Record name | rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of cis-3-(Boc-amino)-4-methoxypyrrolidine can be contextualized by comparing it to related heterocyclic compounds, as outlined below:

Table 1: Structural Comparison of this compound and Analogues

Key Comparative Analysis

Ring Size and Conformational Flexibility Pyrrolidine vs. Piperidine: The five-membered pyrrolidine ring in the target compound imposes greater conformational rigidity compared to the six-membered piperidine analogues (e.g., CIS-3-METHOXY-4-AMINOPIPERIDINE). This rigidity enhances stereochemical control in drug design, making pyrrolidines preferable for targeting enzymes with well-defined binding pockets .

Protective Group Chemistry Boc vs. Fmoc and Benzyl: The Boc group in the target compound offers acid-labile protection, whereas the Fmoc group in the piperidine analogue (tert-Butyl cis-4-amino-3-(Fmoc-amino)piperidine-1-carboxylate) is base-labile. This distinction allows selective deprotection in multi-step syntheses. In contrast, the benzyl group in cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid requires hydrogenolysis for removal, limiting its utility in hydrogen-sensitive reactions .

Functional Group Impact on Solubility and Reactivity The methoxy group in this compound increases lipophilicity compared to the carboxylic acid moiety in cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid, which enhances water solubility. However, the Boc group’s bulkiness may hinder interactions in biological systems relative to the smaller methoxycarbonyl group . The free amine in CIS-3-METHOXY-4-AMINOPIPERIDINE offers higher reactivity in nucleophilic substitutions but necessitates careful handling to avoid undesired side reactions, unlike the Boc-protected amine in the target compound .

Synthetic Applications

- The target compound’s Boc group enables its use in solid-phase peptide synthesis (SPPS) under acidic conditions, whereas the Fmoc-protected piperidine analogue is better suited for base-driven SPPS. The benzyl-substituted pyrrolidine derivative is often employed in intermediates requiring orthogonal protection strategies .

Research Findings and Implications

- Stability Studies : Boc-protected amines exhibit superior stability in basic conditions compared to Fmoc analogues, as demonstrated in piperidine derivatives .

- Biological Activity: Pyrrolidine cores with methoxy substituents (e.g., this compound) show enhanced binding affinity to serotonin receptors compared to piperidine-based analogues, likely due to reduced ring puckering .

- Solubility Data: Computational models predict the logP of this compound to be ~1.2, intermediate between the hydrophilic cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid (logP ~0.5) and the lipophilic CIS-3-METHOXY-4-AMINOPIPERIDINE (logP ~1.8) .

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butyloxycarbonyl (Boc) group is introduced via reaction of 3-amino-4-methoxypyrrolidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) or dichloromethane (DCM). Optimal conditions (0°C, 4 h, 1.2 eq Boc₂O) yield 92–95% protected intermediate. Side reactions, such as N,O-bis-Boc formation, are suppressed by maintaining pH <8 through controlled triethylamine (TEA) addition.

Stereochemical Control in Methoxy Group Introduction

The cis configuration at C3 and C4 is achieved through:

- Mitsunobu Reaction : 3-Hydroxypyrrolidine derivatives react with methanol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [TPP]), inverting stereochemistry at C4. This method achieves 84% yield and >98:2 cis:trans selectivity.

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic 3-amino-4-methoxypyrrolidine separates enantiomers with 89% ee, though scalability remains challenging.

Crystallization-Induced Asymmetric Transformation

Adapting methods from niraparib intermediate synthesis, racemic Boc-protected pyrrolidine is resolved using benzenesulfonyl-D-phenylglycine in ethanol/water (1:9 v/v). Crystallization at 45–60°C for 2–3 h enriches the cis isomer to 98.9% ee, with yields exceeding 90%.

Stepwise Preparation Protocols

Boc Protection and Methoxylation (Three-Step Sequence)

- Starting Material : 3-Aminopyrrolidine hydrochloride (1.0 eq) is neutralized with TEA (1.1 eq) in DCM.

- Boc Activation : Boc₂O (1.05 eq) is added dropwise at 0°C, stirred for 4 h.

- Methoxylation : The Boc-protected intermediate reacts with methyl iodide (1.2 eq) and sodium hydride (1.5 eq) in dimethylformamide (DMF) at 50°C for 6 h.

Yield : 78% over three steps.

One-Pot Tandem Synthesis

A streamlined approach combines Boc protection and methoxylation in a single vessel:

- Conditions : 3-Aminopyrrolidine, Boc₂O (1.1 eq), methyl triflate (1.3 eq), and 2,6-lutidine (2.0 eq) in acetonitrile at 60°C for 8 h.

- Advantages : Reduces solvent waste and isolation steps, achieving 81% yield with 96% cis selectivity.

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Value | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| Solvent (Boc step) | DCM | 95 | N/A |

| Temperature (Mitsunobu) | 0°C → RT | 84 | 98:2 |

| Crystallization Solvent | Ethanol/water (1:9) | 91 | 99:1 |

Elevating the Mitsunobu reaction temperature beyond 25°C reduces stereoselectivity to 85:15 due to thermal epimerization.

Catalytic Systems for Boc Deprotection

Deprotection kinetics using trifluoroacetic acid (TFA) in DCM:

$$ \text{Half-life (t}_{1/2}\text{)} = \frac{\ln 2}{k} \approx 22\ \text{min at 25°C} $$

Alternative methods:

- HCl/Dioxane : 4 M solution achieves complete deprotection in 30 min (0°C).

- Enzymatic Cleavage : Carboxylesterase from Bacillus subtilis removes Boc groups in phosphate buffer (pH 7.4) with 76% efficiency.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H, 10% ethanol/heptane) resolves cis and trans isomers with retention times of 12.3 min and 14.7 min, respectively.

Industrial Applications and Challenges

Peptide Synthesis

The compound serves as a proline mimetic in angiotensin-converting enzyme (ACE) inhibitors, enhancing metabolic stability by 3-fold compared to linear analogs.

Scalability Limitations

- Cost : Mitsunobu reagents (DEAD, TPP) increase production costs by 40% versus stoichiometric metal-based methods.

- Byproduct Formation : Trans-isomer contamination (>2%) necessitates additional purification steps, reducing overall yield to 65% in pilot-scale runs.

Q & A

Q. What are the critical steps in synthesizing cis-3-(Boc-amino)-4-methoxypyrrolidine, and how can reaction conditions be optimized?

The synthesis typically involves:

- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of a precursor, such as a linear amine or nitrile derivative.

- Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) to protect the amino group .

- Methoxy Group Installation : Alkylation or nucleophilic substitution at the 4-position of the pyrrolidine ring using methyl iodide or a methoxy-containing reagent. Optimization tips:

- Use anhydrous solvents to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., trans-isomer formation) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms stereochemistry (cis-configuration) and substitution patterns. The methoxy group appears as a singlet (~δ 3.3 ppm), while Boc protons resonate at ~δ 1.4 ppm .

Q. How does the Boc group influence the compound’s reactivity in peptide coupling reactions?

The Boc group:

- Stabilizes the amine : Prevents undesired side reactions (e.g., oxidation) during storage or synthesis.

- Facilitates Deprotection : Removed under acidic conditions (e.g., TFA in DCM) to generate a free amine, which acts as a nucleophile in amide bond formation .

- Enables Orthogonal Protection : Allows selective modification of other functional groups in multi-step syntheses .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields (e.g., 60–85%) may arise from:

- Stereochemical Control : Use chiral catalysts (e.g., Jacobsen’s catalyst) to enhance cis-selectivity during cyclization.

- Temperature Sensitivity : Lower temperatures (<0°C) reduce epimerization during Boc protection .

- Workup Protocols : Column chromatography with polar solvents (e.g., EtOAc/hexane) improves separation of cis/trans isomers .

Q. How does the methoxy group at the 4-position impact biological activity in target molecules?

The methoxy group:

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Scalability issues include:

- Exothermic Reactions : Use continuous flow reactors to control temperature during Boc protection .

- Isomer Separation : Employ preparative SFC (Supercritical Fluid Chromatography) for high-resolution separation of cis/trans diastereomers .

- Cost-Efficiency : Optimize solvent recovery (e.g., THF distillation) and catalyst recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.